molecular formula C16H32BrNO2 B13868397 Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide

Cat. No.: B13868397
M. Wt: 350.33 g/mol
InChI Key: FOJVMCNALJGSOQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide is a quaternary ammonium compound with a unique structure that includes a bromide ion. This compound is known for its high water solubility and ability to form stable complexes with various molecules. It is often used in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide typically involves the reaction of 1,3-propane sulfonolactone with dimethylaminoethyl methacrylate in the presence of acetonitrile. The reaction is carried out at 25°C for 12 hours, followed by a standing period of 36 hours to allow the formation of the desired product. The resulting white precipitate is then filtered, centrifuged, and rinsed with acetonitrile and acetone to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial during the synthesis to prevent exposure to harmful chemicals and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of quaternary ammonium salts .

Scientific Research Applications

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide has numerous applications in scientific research:

    Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein folding due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents

Mechanism of Action

The mechanism of action of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can form ionic bonds with negatively charged molecules, while the hydrophobic tail can interact with lipid membranes. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide is unique due to its specific combination of a quaternary ammonium group and a bromide ion, which imparts distinct chemical properties. Its high water solubility and ability to form stable complexes make it particularly valuable in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H32BrNO2

Molecular Weight

350.33 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide

InChI

InChI=1S/C16H32NO2.BrH/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1

InChI Key

FOJVMCNALJGSOQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.